1-Benzyl-7-phenyl-1,4-diazepane 1-Benzyl-7-phenyl-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 220897-67-6
VCID: VC3952934
InChI: InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-14-13-19-12-11-18(20)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
SMILES: C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol

1-Benzyl-7-phenyl-1,4-diazepane

CAS No.: 220897-67-6

Cat. No.: VC3952934

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-7-phenyl-1,4-diazepane - 220897-67-6

Specification

CAS No. 220897-67-6
Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
IUPAC Name 1-benzyl-7-phenyl-1,4-diazepane
Standard InChI InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-14-13-19-12-11-18(20)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Standard InChI Key AABNTADXCUOWBH-UHFFFAOYSA-N
SMILES C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

1-Benzyl-7-phenyl-1,4-diazepane features a diazepane core (a seven-membered ring containing two nitrogen atoms) substituted with benzyl and phenyl groups at positions 1 and 7, respectively . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂
Molecular Weight266.38 g/mol
Purity≥98% (HPLC)
Boiling PointNot reported
Density1.0–1.1 g/cm³ (estimated)

The compound’s lipophilicity (LogP ≈ 2.18) suggests moderate membrane permeability, a critical factor in its biological activity.

Synthetic Analogues and Derivatives

Structural modifications, such as methyl or tert-butoxycarbonyl (Boc) substitutions, alter its pharmacological profile:

  • 1-Benzyl-7-methyl-1,4-diazepane (CAS 1266843-37-1): Reduced molecular weight (204.31 g/mol) and higher volatility (b.p. 296°C) .

  • 1-Boc-7-phenyl-1,4-diazepane (CAS 220898-23-7): A protected derivative with improved solubility in organic solvents .

Synthesis and Structural Elucidation

One-Pot Catalytic Synthesis

A novel method for synthesizing 1,4-benzodiazepine derivatives involves a cascade reaction using o-nitrobenzoic N-allylamides, molybdenyl acetylacetonate, and copper(II) trifluoromethanesulfonate . Key steps include:

  • Nitrene Formation: Catalyzed by Mo(acac)₂, generating reactive intermediates.

  • C–H Insertion and Rearrangement: Copper-mediated cyclization forms the diazepane core.

  • C–N Bond Formation: Triphenylphosphine facilitates ring closure .

This method achieves yields up to 90% and accommodates diverse substituents, making it scalable for 1-benzyl-7-phenyl-1,4-diazepane production .

Alternative Routes

  • Reductive Amination: LiAlH₄ reduction of diazepanedione precursors yields chiral variants like (R)-1-benzyl-5-methyl-1,4-diazepane (97.5% yield) .

  • Multicomponent Reactions: Ugi-four-component reactions enable rapid diversification of the diazepane scaffold .

Biological Activity and Mechanisms

Calcium Channel Modulation

Chiral analogues like (5R)-1-benzyl-5-methyl-1,4-diazepane exhibit calcium channel blockade (IC₅₀ = 2.1 µM), showing promise in rodent models of epilepsy .

Applications and Future Directions

Antimicrobial Adjuvants

Combining 1-benzyl-7-phenyl-1,4-diazepane with fluoroquinolones could revive obsolete antibiotics against multidrug-resistant pathogens .

Neurological Therapeutics

Structural optimization may yield selective T-type calcium channel inhibitors for epilepsy and neuropathic pain .

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